N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide, also known as CTMP, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Inhibition of NF-kappaB and AP-1 Gene Expression
The compound N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, related to the queried chemical structure, has been investigated for its ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This study aimed at improving oral bioavailability and involved modifying various positions on the pyrimidine ring. The research identified modifications that retained or enhanced inhibitory activity and improved gastrointestinal permeability, suggesting potential for therapeutic applications (Palanki et al., 2000).
Cobalt-catalyzed Coupling Reactions
Aromatic carboxamides and 2-phenylpyridine derivatives, closely related to the chemical , have been ortho-alkylated using Grignard reagents in the presence of a cobalt catalyst. This process highlights a method for creating complex molecules through directed C-H bond activation, showcasing the versatility of these compounds in synthetic organic chemistry (Chen et al., 2011).
Spectroscopic Properties of Acridinium Derivatives
Investigations into the spectroscopic properties of acridinium derivatives, including sulfonamides, have revealed that these compounds exhibit shifts in UV absorption and fluorescence spectra. Such studies contribute to the understanding of the photophysical behavior of related compounds, which can be applied in designing fluorescent probes and materials (Mu et al., 2009).
Antipathogenic Activity of Thiourea Derivatives
Research on acylthioureas derived from aromatic compounds with halogen and methyl groups, similar in structure to the queried compound, has shown significant antipathogenic activity. These findings suggest the potential of such compounds in developing new antimicrobial agents with specific mechanisms of action (Limban et al., 2011).
Mechanism of Action
Target of Action
AKOS001083556, also known as N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide or EN300-26593761, is an amide derivative that selectively activates p300 HAT activity . The primary target of this compound is the p300 protein, a histone acetyltransferase (HAT) that plays a crucial role in cell growth and differentiation by regulating gene expression.
Mode of Action
The compound directly binds to p300, leading to the activation of its HAT activity . This interaction results in the acetylation of histones, a process that loosens the DNA structure, allowing transcription factors to access the DNA and initiate gene expression.
properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2OS/c1-22-13-9(3-2-6-19-13)12(21)20-8-4-5-11(15)10(7-8)14(16,17)18/h2-7H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVNJMIKDXFKCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide |
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